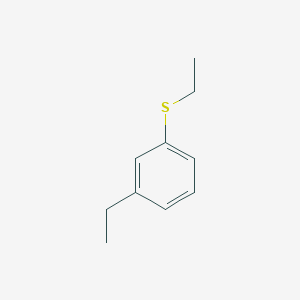
3-Ethylphenyl ethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylphenyl ethyl sulfide: is an organic compound with the molecular formula C10H14S It is a sulfide derivative where an ethyl group is attached to the phenyl ring at the third position, and another ethyl group is bonded to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethylphenyl ethyl sulfide can be synthesized through the reaction of 3-ethylphenyl thiolate with ethyl halides . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, forming the thiolate anion, which then reacts with the ethyl halide to form the desired sulfide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Ethylphenyl ethyl sulfide can undergo oxidation reactions to form and . Common oxidizing agents include and .
Reduction: Reduction of this compound can lead to the formation of . Reducing agents such as are typically used.
Substitution: The compound can participate in substitution reactions where the ethyl group attached to the sulfur atom can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed:
- Various alkylated or arylated sulfides from substitution reactions.
Sulfoxides: and from oxidation.
Thiols: from reduction.
Wissenschaftliche Forschungsanwendungen
3-Ethylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving and .
Medicine: or properties.
Industry: Used in the production of and due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3-ethylphenyl ethyl sulfide involves its interaction with biological macromolecules such as proteins and enzymes. The sulfur atom in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition . Additionally, the compound can undergo redox reactions within biological systems, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Ethyl phenyl sulfide
- Methyl phenyl sulfide
- Propyl phenyl sulfide
Comparison: 3-Ethylphenyl ethyl sulfide is unique due to the presence of an ethyl group at the third position of the phenyl ring, which can influence its chemical reactivity and biological activity . Compared to ethyl phenyl sulfide, the additional ethyl group in this compound may enhance its lipophilicity and binding affinity to certain biological targets.
Eigenschaften
IUPAC Name |
1-ethyl-3-ethylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGARPXYTGUAMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde](/img/structure/B7999689.png)

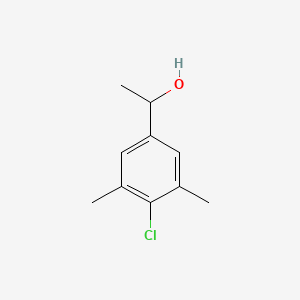
![(1R,2S)-2-[3-(trifluoromethoxy)phenyl]cyclopentan-1-ol](/img/structure/B7999702.png)
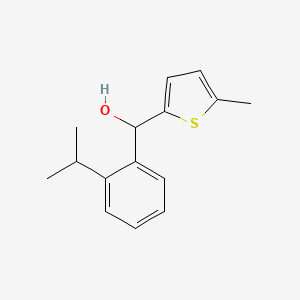
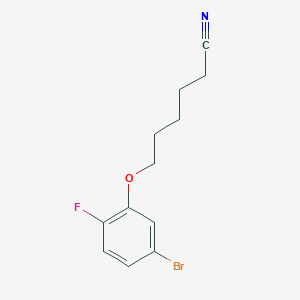
![2-[3-(Methylthio)phenyl]-2-propanol](/img/structure/B7999715.png)
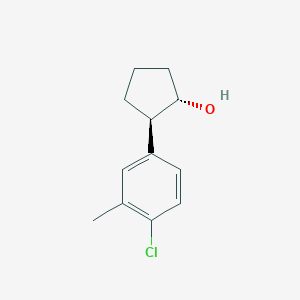
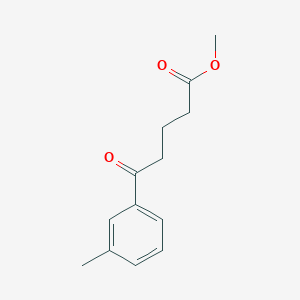

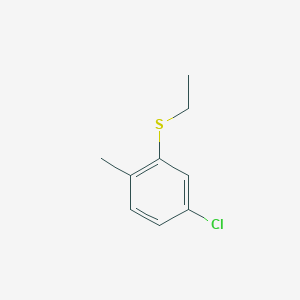
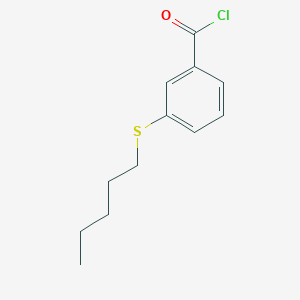

![1-Chloro-3-fluoro-6-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999767.png)
